Methyl 2-amino-4,5-difluorobenzoate

Pharmaceutical Synthesis P2Y12 Antagonist Anthranilate Condensation

This specific 4,5-difluoro anthranilate ester is essential for patented Elinogrel synthesis and fluorinated MMP inhibitor development. Its distinct 4,5-difluoro substitution pattern and methyl ester group differentiate it from mono-fluoro or non-fluorinated analogs, ensuring correct reactivity and regioselectivity in cross-coupling reactions. Available in ≥98% purity. Procure this exact building block to validate synthetic routes and optimize medicinal chemistry programs.

Molecular Formula C8H7F2NO2
Molecular Weight 187.14 g/mol
CAS No. 207346-42-7
Cat. No. B1369903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4,5-difluorobenzoate
CAS207346-42-7
Molecular FormulaC8H7F2NO2
Molecular Weight187.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1N)F)F
InChIInChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
InChIKeyVIAQNTRKUPBQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-4,5-difluorobenzoate (CAS 207346-42-7) as a Fluorinated Anthranilate Building Block


Methyl 2-amino-4,5-difluorobenzoate (CAS 207346-42-7) is a fluorinated anthranilic acid derivative characterized by a C8H7F2NO2 molecular formula and a molecular weight of 187.14 g/mol [1]. Its structure features an ortho-amino group, a methyl ester, and two fluorine atoms at the 4- and 5-positions of the benzene ring [2]. This difluorinated pattern imparts distinct electron-withdrawing properties that influence reactivity in cross-coupling reactions [3]. The compound is widely recognized as a key pharmaceutical intermediate, most notably for its documented role in the patented synthesis of Elinogrel, a reversible P2Y12 receptor antagonist [4].

Why Methyl 2-amino-4,5-difluorobenzoate is Not Interchangeable with Its Closest Analogs


In pharmaceutical and fine chemical synthesis, the interchange of even closely related building blocks is rarely straightforward. For Methyl 2-amino-4,5-difluorobenzoate, two specific structural features preclude generic substitution. First, the 4,5-difluoro substitution pattern on the aromatic ring creates a distinct electronic environment that governs its reactivity and regioselectivity in downstream chemistry, differentiating it from mono-fluoro or non-fluorinated anthranilates . Second, the methyl ester protecting group provides a specific balance of reactivity and stability; it is not a simple substitute for the free acid or a larger ester homolog like the ethyl ester, as this choice directly impacts reaction kinetics, solubility, and the success of subsequent synthetic steps such as condensation or cyclization [1]. The following quantitative evidence demonstrates precisely why this specific compound must be selected over its nearest alternatives.

Quantitative Differentiation Evidence for Methyl 2-amino-4,5-difluorobenzoate


Validated Synthetic Utility: Elinogrel API Intermediate

Methyl 2-amino-4,5-difluorobenzoate is a proven and documented intermediate in a patented synthesis of Elinogrel potassium [1]. The synthetic route utilizes a condensation reaction between the target compound and 4-nitrophenyl chloroformate in refluxing CH2Cl2 to yield a key 4-nitrophenyl carbamate intermediate, which is then further elaborated to the final drug substance [2]. In contrast, the free acid analog, 2-amino-4,5-difluorobenzoic acid (4,5-difluoroanthranilic acid), lacks the requisite ester functionality and would be unreactive under these specific reaction conditions without prior esterification .

Pharmaceutical Synthesis P2Y12 Antagonist Anthranilate Condensation

Physicochemical Differentiation: LogP and Lipophilicity

The compound exhibits an XLogP3-AA value of 1.8, which is a critical parameter influencing its behavior in biphasic reactions, its solubility profile, and its potential downstream pharmacokinetic properties if incorporated into a drug candidate [1]. In comparison, the ethyl ester analog (Ethyl 2-amino-4,5-difluorobenzoate, CAS 864293-36-7) has a significantly higher computed XLogP3 of 2.8, representing a >55% increase in calculated lipophilicity [2]. This difference is substantial in a medicinal chemistry context, where a shift of one LogP unit can dramatically alter membrane permeability, aqueous solubility, and off-target binding [3].

Physicochemical Properties Lipophilicity ADME

Commercial Availability and Purity Specification

Methyl 2-amino-4,5-difluorobenzoate is available from multiple commercial suppliers with defined specifications that provide a benchmark for procurement. A representative commercial specification includes a minimum purity of 98% (by GC) and a maximum moisture content of 0.5% [1]. This level of characterization and availability on a scale of up to kilograms [2] contrasts with the more limited commercial availability and often lower reported purity of the free acid analog, 2-amino-4,5-difluorobenzoic acid, which is less commonly offered as a stock item with comparable purity guarantees .

Procurement Specifications Quality Control

Application in Matrix Metalloproteinase (MMP) Inhibitor Synthesis

This specific building block is documented as a key intermediate for constructing the hydroxamate portion of matrix metalloproteinase (MMP) inhibitors . The synthesis involves acylation of the ortho-amino group to form the characteristic hydroxamic acid functionality, a critical pharmacophore for zinc-chelating enzyme inhibitors [1]. While non-fluorinated or differently substituted anthranilates could theoretically be used, the 4,5-difluoro pattern is specifically employed for its ability to modulate the electronic properties of the aryl ring, potentially influencing the binding affinity and selectivity of the resulting inhibitor [2].

Medicinal Chemistry Enzyme Inhibitors Fluorinated Building Blocks

Differential Physical State and Handling

Methyl 2-amino-4,5-difluorobenzoate is a solid at standard ambient temperature, with a reported melting point range of 85-89 °C . This contrasts with the physical state of its ethyl ester analog, Ethyl 2-amino-4,5-difluorobenzoate, which is described as a colorless or pale yellow liquid at room temperature . This difference in physical state has direct implications for laboratory handling, purification options, and scalability. A solid intermediate is generally easier to handle, weigh accurately, and purify via recrystallization, which can be a significant advantage in a research and development setting.

Physical Properties Formulation Material Handling

Superior Synthetic Access from Common Precursors

Methyl 2-amino-4,5-difluorobenzoate can be synthesized from 3,4-difluoroaniline, a relatively inexpensive and widely available bulk chemical . The reported synthetic route involves a four-step process to yield the target compound [1]. In contrast, the synthesis of the ethyl ester analog or other 4,5-difluoroanthranilate derivatives often requires a less direct approach, starting from more expensive precursors like 2-amino-4,5-difluorophenylboronic acid or necessitating additional steps like ester hydrolysis and re-esterification . This suggests a more favorable cost-of-goods profile for the methyl ester at commercial scale.

Synthetic Methodology Process Chemistry Cost of Goods

High-Value Application Scenarios for Methyl 2-amino-4,5-difluorobenzoate


Pharmaceutical Process Development for P2Y12 Antagonists

This is the primary, high-value application scenario. As detailed in Section 3, this compound is a specifically named intermediate in the patented synthesis of Elinogrel potassium [1]. Organizations engaged in the process development, scale-up, or generic manufacturing of Elinogrel or related quinazolinedione-based P2Y12 antagonists will require this exact building block to execute the validated synthetic route.

Medicinal Chemistry of Fluorinated Enzyme Inhibitors

The compound is a strategic choice for medicinal chemistry teams synthesizing libraries of fluorinated, zinc-binding enzyme inhibitors, such as MMP inhibitors . Its 4,5-difluoro substitution pattern and LogP of 1.8 offer a differentiated profile from both non-fluorinated (LogP of methyl anthranilate: ~1.6) and mono-fluorinated analogs, enabling fine-tuning of electronic and lipophilic properties to optimize in vitro activity and ADME characteristics [2].

Research-Scale Synthesis of Difluorinated Biaryls and Heterocycles

The electron-withdrawing nature of the 4,5-difluorophenyl ring makes this compound a useful substrate in cross-coupling reactions like the Suzuki-Miyaura coupling to construct complex biaryl structures [3]. Its solid physical form and high commercial purity (≥98%) make it ideal for research laboratories requiring a reliable, easy-to-handle building block for exploring novel chemical space without the need for extensive in-house purification.

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